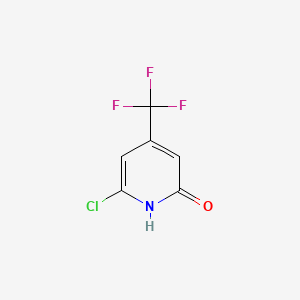

6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Vue d'ensemble

Description

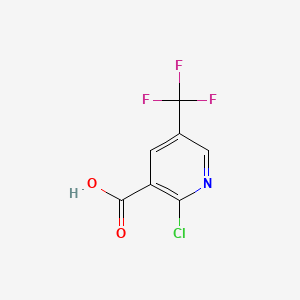

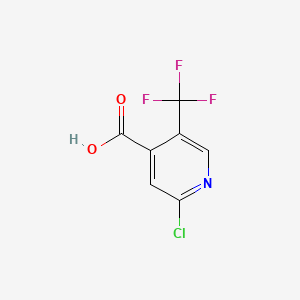

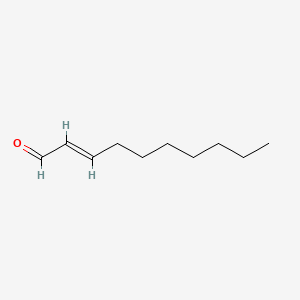

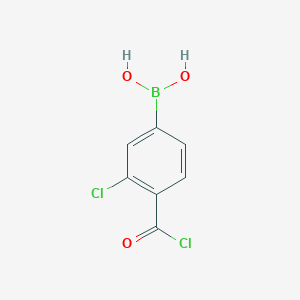

6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3ClF3NO . It is a beige solid at room temperature .

Synthesis Analysis

The synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is characterized by the presence of a pyridine ring substituted with a hydroxy group at position 2, a trifluoromethyl group at position 4, and a chlorine atom at position 6 .Physical And Chemical Properties Analysis

6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a beige solid at room temperature . It has a molecular weight of 197.54 . The melting point is between 101-103 degrees Celsius .Applications De Recherche Scientifique

Antimicrobial Activities and DNA Interaction

6-Chloro-4-(trifluoromethyl)pyridin-2-ol has been characterized for its antimicrobial activities. A study conducted by Evecen et al. (2017) investigated the molecule's interaction with DNA and its structural and spectroscopic properties, using techniques like FT-IR, NMR, and DFT calculations. The antimicrobial activities were tested using the minimal inhibitory concentration method, and the molecule's effect on pBR322 plasmid DNA was monitored by agarose gel electrophoresis experiments (Evecen, Kara, İdil, & Tanak, 2017).

Synthesis and Functionalization

- Halogen Shuffling in Pyridines : Mongin et al. (1998) described the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, highlighting its conversion into different derivates for further chemical manipulation (Mongin, Tognini, Cottet, & Schlosser, 1998).

- Preparation of Isomeric Halopyridinecarboxylic Acids : Cottet and Schlosser (2004) explored the functionalization of 2-chloro-4-(trifluoromethyl)pyridine at various positions, highlighting methods for preparing different carboxylic acids from this precursor (Cottet & Schlosser, 2004).

- Regioexhaustive Functionalization : The same authors also tested the concept of regioexhaustive functionalization on various chloro(trifluoromethyl)pyridines, converting them into carboxylic acids using different organometallic methods (Cottet & Schlosser, 2004).

Versatile Intermediate for Synthesis

6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a derivative of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, has been synthesized as a versatile building block for the synthesis of trifluoromethylated N-heterocycles. Channapur et al. (2019) investigated its reactions with 1,2- and 1,3-bisnucleophiles (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).

Other Applications

- Synthesis of Novel Hybrid Analogues : Jha and Ramarao (2017) synthesized novel triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, starting with 6-bromo-3-pyridinol and (3,5-bis (trifluoromethyl) phenyl) boronic acid. These compounds showed potential antibacterial and antifungal activities (Jha & Ramarao, 2017).

- Synthesis of Halopyridinecarboxylic Acids : Schlosser et al. (2006) focused on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, producing high yields of carboxylic acids from various pyrimidines (Schlosser, Ondi, & Lefebvre, 2006).

Safety and Hazards

This compound is associated with several hazards. It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and washing face, hands, and any exposed skin thoroughly after handling .

Orientations Futures

Trifluoromethylpyridine (TFMP) and its intermediates, including 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

It’s known that compounds with a -cf3 group can exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s suggested that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that halogen bonds can be involved in enumerable reactions, such as the diels–alder reaction, aza–diels–alder reaction, michael addition, and nazarov cyclization .

Result of Action

It’s suggested that molecules with a -cf3 group can enhance drug potency .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol . For instance, the compound should be stored at room temperature for optimal stability .

Propriétés

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOPIRBGKBVIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607398 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196153-11-3 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)